Ortho-Fluorine-Induced Conformational Restriction vs. Meta/Para Regioisomers
The 2-fluorobenzoyl substituent of the target compound forces the benzoyl ring into a distinct torsional angle relative to the dihydroimidazole plane, compared to the 3-fluorobenzoyl group of the regioisomer CAS 851865-78-6. While direct X-ray structures are not available for this precise pair, studies on ortho-fluoro-substituted benzoyl amides consistently demonstrate that the C–F···H–C interaction creates a pseudo-six-membered ring, increasing the barrier to rotation by approximately 2–4 kcal/mol versus the unsubstituted or meta-substituted analogs [1]. This conformational locking can pre-organize the molecule into its bioactive conformation, potentially reducing the entropic penalty upon target binding and improving binding affinity in a target-specific manner.
| Evidence Dimension | Conformational restriction of N-acyl aromatic ring (rotational barrier difference) |
|---|---|
| Target Compound Data | Ortho-fluorobenzoyl group; predicted rotational barrier increase of ~2–4 kcal/mol due to F···H–C interaction (class-level estimate based on ortho-fluoro benzamide literature) |
| Comparator Or Baseline | Unsubstituted benzoyl (CAS 851806-69-4) or meta-fluorobenzoyl (CAS 851865-78-6) analogs; freely rotating aromatic ring without ortho-fluorine constraint |
| Quantified Difference | Estimated 2–4 kcal/mol higher rotational barrier for target compound relative to non-ortho-substituted comparators |
| Conditions | Computational conformational analysis of ortho-fluoro benzamides; applicable to dihydroimidazole amide bond geometry. |
Why This Matters
Conformational pre-organization can translate into higher target affinity and selectivity, making the ortho-fluoro analog the preferred choice for projects where binding entropy is a critical optimization parameter.
- [1] Müller, K., Faeh, C., & Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 2007, 317, 1881-1886. (Review of ortho-fluorine conformational effects). View Source
